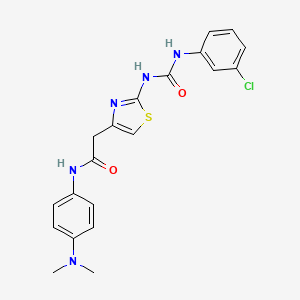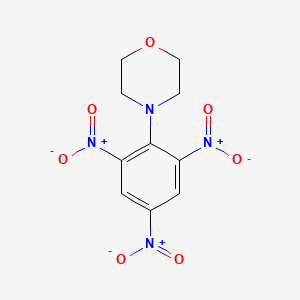
4-(2,4,6-Trinitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,6-Trinitrophenyl)morpholine, commonly known as TNM, is a chemical compound that has been used in scientific research for many years. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. TNM is a potent electrophile that can react with nucleophiles, making it useful in a variety of chemical reactions. In
作用機序
TNM is a potent electrophile that can react with nucleophiles, such as amino acids and proteins. TNM can form covalent bonds with these nucleophiles, leading to the modification of their structure and function. This mechanism of action has been used in the development of new drugs that target specific proteins and enzymes involved in disease processes.
生化学的および生理学的効果
TNM has been shown to have a variety of biochemical and physiological effects. TNM can modify the structure and function of proteins and enzymes, leading to changes in cellular processes. TNM has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter signaling. TNM has also been shown to induce oxidative stress, leading to cellular damage and apoptosis.
実験室実験の利点と制限
TNM has several advantages for use in lab experiments. It is a potent electrophile that can react with nucleophiles, making it useful in a variety of chemical reactions. TNM is also relatively stable and can be stored for long periods of time. However, TNM has several limitations, including its toxicity and potential for cellular damage. Additionally, TNM can react with a variety of nucleophiles, making it difficult to control the specificity of its reactions.
将来の方向性
There are several future directions for research on TNM. One area of research is the development of new drugs that target specific proteins and enzymes involved in disease processes. TNM can be used as a starting point for the development of these drugs. Another area of research is the study of the biochemical and physiological effects of TNM. This can lead to a better understanding of the mechanisms of action of TNM and its potential uses in medicine. Finally, there is a need for further research on the synthesis and properties of TNM derivatives, which may have unique properties and applications in scientific research.
In conclusion, TNM is a versatile chemical compound that has been used in scientific research for many years. Its potent electrophilic properties make it useful in a variety of chemical reactions, and its ability to modify the structure and function of proteins and enzymes has led to its use in the development of new drugs. While TNM has several advantages for use in lab experiments, it also has limitations, including its toxicity and potential for cellular damage. Future research on TNM will likely focus on the development of new drugs, the study of its biochemical and physiological effects, and the synthesis and properties of TNM derivatives.
合成法
TNM can be synthesized through the reaction of morpholine with trinitrobenzene in the presence of a catalyst such as sulfuric acid. This method has been used for many years and has been shown to be effective in producing high yields of TNM.
科学的研究の応用
TNM has been used in scientific research for various purposes, including the synthesis of other compounds, the study of chemical reactions, and the development of new drugs. TNM has been used as a reactant in the synthesis of various compounds, including heterocyclic compounds and amino acid derivatives. TNM has also been used to study chemical reactions, such as the reaction of TNM with nucleophiles. Additionally, TNM has been used in the development of new drugs, particularly in the field of cancer research.
特性
IUPAC Name |
4-(2,4,6-trinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O7/c15-12(16)7-5-8(13(17)18)10(9(6-7)14(19)20)11-1-3-21-4-2-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZXPDQTMDRNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trinitrophenyl)morpholine | |
CAS RN |
77379-03-4 |
Source


|
| Record name | 4-(2,4,6-TRINITROPHENYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

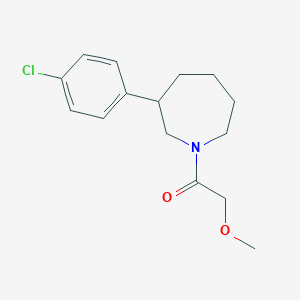
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2628701.png)
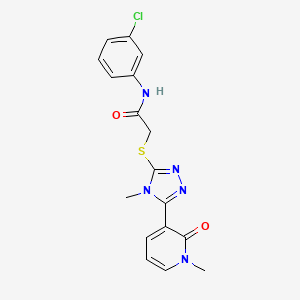



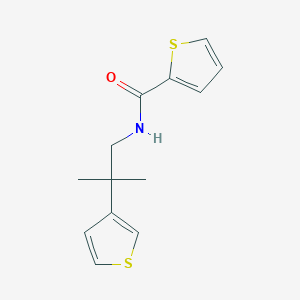
![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)
![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)


![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)

